molecular formula C17H17N5O6Se B1347121 Se-(p-Nitrobenzyl)-6-selenoinosine CAS No. 40144-12-5

Se-(p-Nitrobenzyl)-6-selenoinosine

Cat. No.: B1347121
CAS No.: 40144-12-5
M. Wt: 466.3 g/mol
InChI Key: XCNANXPIYMOXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Se-(p-Nitrobenzyl)-6-selenoinosine is an organoselenium compound that incorporates both selenium and a nitrobenzyl group into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Se-(p-Nitrobenzyl)-6-selenoinosine typically involves the reaction of 6-selenoinosine with p-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Se-(p-Nitrobenzyl)-6-selenoinosine undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Se-(p-Nitrobenzyl)-6-selenoinosine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in cancer research.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the selenium atom.

    6-Selenoinosine: Contains selenium but lacks the nitrobenzyl group.

    p-Nitrobenzyl selenocyanate: Contains both selenium and a nitrobenzyl group but in a different structural arrangement.

Uniqueness

Se-(p-Nitrobenzyl)-6-selenoinosine is unique due to the combination of selenium and nitrobenzyl groups in its structure.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNANXPIYMOXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305348
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40144-12-5
Record name NSC170362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.